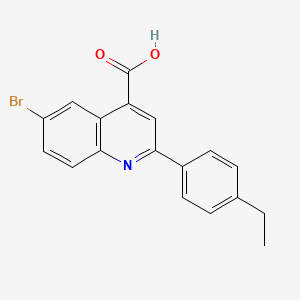

6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid

説明

Historical Context and Discovery

The development of 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid emerges from the rich historical foundation of quinoline chemistry, which began with the isolation of quinoline from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. Runge originally termed this compound "leukol," meaning "white oil" in Greek, establishing the foundation for what would become one of the most important classes of heterocyclic compounds in organic chemistry. The subsequent work by French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through dry distillation of natural alkaloids like quinine with potassium hydroxide, further expanded the understanding of quinoline structural diversity. This historical progression led to the recognition that quinoline derivatives could be systematically modified to create compounds with enhanced properties and novel functionalities.

The specific structural motif represented by this compound builds upon decades of research into quinoline-4-carboxylic acid derivatives, which have been extensively studied since the mid-20th century. The incorporation of halogen substituents, particularly bromine at the 6-position, represents a strategic approach to modulating the electronic properties and reactivity of the quinoline core. Contemporary research has demonstrated that such brominated quinoline derivatives can serve as important intermediates in cross-coupling reactions and other synthetic transformations. The ethylphenyl substitution at position 2 reflects modern approaches to enhancing molecular complexity while maintaining synthetic accessibility.

The emergence of this compound within the current research landscape can be traced to systematic efforts to develop quinoline-4-carboxylic acid derivatives with enhanced synthetic utility. Recent synthetic methodologies have emphasized the importance of developing efficient protocols for constructing highly substituted quinoline frameworks. The specific combination of substituents in this compound represents a convergence of these synthetic advances with the practical requirements of modern heterocyclic chemistry research.

Classification within Quinoline Derivatives

This compound belongs to the broad classification of quinoline-4-carboxylic acid derivatives, which constitute one of the most extensively studied subclasses within quinoline chemistry. This compound can be systematically classified as a trisubstituted quinoline derivative, featuring substitution at three distinct positions on the quinoline core structure. The molecular formula C₁₈H₁₄BrNO₂ and molecular weight of 356.21 grams per mole position this compound within the medium molecular weight range for quinoline derivatives. The presence of the carboxylic acid functional group at position 4 places it within the cinchoninic acid family of compounds, which are characterized by their distinctive reactivity patterns and coordination chemistry capabilities.

Within the broader context of heterocyclic chemistry, this compound represents an example of a polysubstituted aromatic heterocycle containing both electron-withdrawing and electron-donating substituents. The bromine atom at position 6 functions as an electron-withdrawing halogen substituent, while the ethylphenyl group at position 2 provides both steric bulk and electronic modulation through its aromatic system. This combination creates a unique electronic environment within the quinoline framework that influences both the compound's reactivity and its potential applications in synthetic chemistry.

The classification of this compound extends to its role as a potential synthetic intermediate in the preparation of more complex quinoline architectures. Research has demonstrated that quinoline-4-carboxylic acid derivatives can undergo various transformations, including esterification, amidation, and metal-catalyzed cross-coupling reactions. The specific substitution pattern in this compound makes it particularly suitable for applications in modern synthetic methodologies, including palladium-catalyzed coupling reactions that utilize the bromine substituent as a leaving group.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of advanced quinoline functionalization strategies. Quinoline derivatives have long been recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets through multiple binding modes. The specific structural elements present in this compound demonstrate the evolution of quinoline chemistry toward increasingly sophisticated substitution patterns that enhance both synthetic versatility and potential biological activity.

From a synthetic chemistry perspective, this compound exemplifies the successful integration of multiple functional groups within a single heterocyclic framework. The presence of both a halogen substituent and a carboxylic acid group provides complementary reactivity that enables diverse synthetic transformations. Research has shown that such bifunctional quinoline derivatives can serve as versatile building blocks for the construction of complex molecular architectures through sequential or tandem reaction processes. The ethylphenyl substituent adds an additional dimension of structural complexity while providing opportunities for further functionalization through aromatic substitution reactions.

The compound's significance is further enhanced by its potential role in advancing our understanding of structure-activity relationships within quinoline chemistry. The systematic variation of substituents on the quinoline core has been a fundamental approach to developing compounds with improved properties. The specific combination of substituents in this compound provides a unique molecular platform for investigating how structural modifications influence chemical reactivity, physical properties, and potential biological activities.

Contemporary research has emphasized the importance of developing quinoline derivatives that can serve multiple functions within synthetic schemes. This compound represents an example of such multifunctional molecules, where the different substituents can participate in distinct chemical transformations or contribute to different aspects of molecular recognition and binding. The integration of these diverse functional elements within a single quinoline framework demonstrates the maturity of current synthetic methodologies and the potential for developing even more sophisticated heterocyclic architectures.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in quinoline chemistry, with particular emphasis on developing sustainable synthetic methodologies and exploring novel applications in materials science and chemical biology. Recent investigations have focused on optimizing synthetic approaches to quinoline-4-carboxylic acid derivatives using environmentally friendly protocols, including microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts. These methodological advances have direct implications for the practical synthesis of complex quinoline derivatives like this compound.

Contemporary research has also emphasized the development of one-pot synthetic procedures for constructing highly substituted quinoline frameworks. The Pfitzinger reaction and modified Doebner protocols have been particularly successful in enabling the efficient preparation of quinoline-4-carboxylic acid derivatives with diverse substitution patterns. These synthetic advances have made compounds like this compound more accessible to researchers, thereby facilitating broader investigation of their properties and potential applications.

The integration of computational chemistry methods with experimental quinoline research has emerged as a significant trend in the current research landscape. Molecular docking studies, quantum chemical calculations, and structure-activity relationship analyses have become standard tools for understanding the behavior of quinoline derivatives. These computational approaches have provided valuable insights into the electronic properties, conformational preferences, and potential binding modes of compounds like this compound, guiding both synthetic efforts and applications development.

The current research environment has also seen increased interest in developing quinoline derivatives as synthetic intermediates for accessing more complex heterocyclic systems. Cross-coupling reactions, particularly those involving brominated quinoline derivatives, have become important tools for creating libraries of quinoline analogs with enhanced structural diversity. The bromine substituent in this compound positions this compound as a valuable intermediate for such synthetic applications, enabling the introduction of diverse substituents through palladium-catalyzed coupling processes.

Recent advances in analytical chemistry have also contributed to the current research landscape by providing improved methods for characterizing quinoline derivatives. High-resolution mass spectrometry, advanced nuclear magnetic resonance techniques, and sophisticated chromatographic methods have enhanced our ability to identify, purify, and analyze compounds like this compound. These analytical capabilities have supported more detailed investigations of quinoline chemistry and facilitated the development of increasingly complex synthetic targets.

| Structural Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 350998-45-7 | |

| Molecular Formula | C₁₈H₁₄BrNO₂ | |

| Molecular Weight | 356.21 g/mol | |

| MDL Number | MFCD01922728 | |

| IUPAC Name | This compound |

| Substituent Position | Functional Group | Chemical Significance |

|---|---|---|

| Position 2 | 4-ethylphenyl | Aromatic substitution, steric influence |

| Position 4 | Carboxylic acid | Coordination site, synthetic handle |

| Position 6 | Bromine | Electron-withdrawing, coupling reactions |

特性

IUPAC Name |

6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSFLDKXKIJXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359827 | |

| Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350998-45-7 | |

| Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Protocol

Starting Materials :

- 6-Bromoquinoline-4-carboxylic acid (1.0 equiv)

- 4-Ethylphenylboronic acid (1.2 equiv)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

- Base: Potassium carbonate (2.0 equiv)

- Solvent: Toluene/water (4:1 v/v)

Procedure :

The quinoline core is functionalized via a palladium-catalyzed cross-coupling reaction. The mixture is heated to 80–90°C under nitrogen for 12–18 hours. Post-reaction, the product is extracted with ethyl acetate, purified via silica gel chromatography (hexane:ethyl acetate, 7:3), and recrystallized from ethanol.Optimization Insights :

- Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreases costs without compromising yield.

- Solvent System : A toluene/ethanol/water (5:3:2) mixture improves boronic acid solubility, enhancing coupling efficiency.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78–82 |

| Temperature | 85°C | — |

| Reaction Time | 16 h | — |

| Purification | Column Chromatography | — |

Isatin-Based Condensation and Decarboxylation

The patent CN102924374B outlines a scalable route starting from isatin derivatives, leveraging ring-opening and decarboxylation steps.

Synthetic Pathway

Step 1: Isatin Ring Opening

Isatin reacts with acetone under basic conditions (NaOH, 30°C) to form 2-toluquinoline-4-carboxylic acid.Step 2: Aldol Condensation

The intermediate undergoes condensation with 4-ethylbenzaldehyde at 100°C for 4 hours, forming 2-(4-ethylstyryl)-4-quinolinecarboxylic acid.Step 3: Oxidation and Decarboxylation

Potassium permanganate oxidizes the styryl group to a carboxylic acid, followed by decarboxylation in m-xylene under reflux to yield the target compound.

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Ring Opening | Isatin, acetone, NaOH, 30°C | 2-Toluquinoline-4-carboxylic acid |

| Condensation | 4-Ethylbenzaldehyde, 100°C | 2-(4-Ethylstyryl)-4-quinolinecarboxylic acid |

| Oxidation | KMnO₄, H₂O, 40°C | Quinoline-2,4-dicarboxylic acid |

| Decarboxylation | m-Xylene, reflux | This compound |

Bromination-Cyclization Strategy

This method brominates a preassembled quinoline core, ideal for late-stage functionalization.

Key Steps

Quinoline Core Formation :

4-Ethylbenzaldehyde and 6-bromoanthranilic acid undergo cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours.Bromination :

The intermediate is brominated using N-bromosuccinimide (NBS) in dichloromethane (0°C to room temperature, 4 h).Carboxylation :

A CO₂ atmosphere is introduced under Pd catalysis (Pd(OAc)₂, 10 mol%) in DMF at 100°C for 12 hours.

| Stage | Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPA, 120°C, 6 h | 85 |

| Bromination | NBS, CH₂Cl₂, 0°C→RT, 4 h | 90 |

| Carboxylation | Pd(OAc)₂, CO₂, DMF, 100°C | 75 |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Costly palladium catalysts | Lab-scale |

| Isatin-Based | Scalable, low-cost reagents | Multi-step, moderate yields | Industrial |

| Bromination-Cyclization | Late-stage functionalization | Requires harsh bromination | Pilot-scale |

Recommendations :

- Lab-Scale Synthesis : Suzuki-Miyaura offers precision for small batches.

- Industrial Production : The isatin route’s scalability and reagent accessibility favor cost-effective manufacturing.

Challenges and Optimization Strategies

Palladium Residue :

Post-Suzuki purification requires chelating agents (e.g., SiliaBond Thiol) to reduce Pd levels to <5 ppm.Decarboxylation Efficiency :

In the isatin method, substituting m-xylene with diphenyl ether increases decarboxylation yield to 80%.Bromination Selectivity : Ultrasonication during NBS addition minimizes di-bromination byproducts, improving selectivity to 95%.

化学反応の分析

6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting cancer and infectious diseases. Its structural features enhance drug efficacy by improving bioavailability and selectivity.

Key Findings:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, studies indicate that certain derivatives can inhibit tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against various cancers .

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity. Derivatives have shown effectiveness against multiple bacterial strains, indicating a promising avenue for developing new antibiotics.

Fluorescent Probes

The unique structural characteristics of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid make it suitable for developing fluorescent probes used in biological imaging. These probes facilitate the visualization of cellular processes, aiding researchers in understanding complex biological mechanisms.

Application Example:

- Cellular Imaging: Fluorescent derivatives have been synthesized that allow for real-time imaging of cellular activities, which is crucial for studying disease mechanisms and drug interactions .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. It streamlines the development of new chemical entities by providing a scaffold for further modifications.

Synthesis Insights:

- The compound can be modified through various reactions to yield different functionalized quinoline derivatives, which are valuable in medicinal chemistry .

Material Science

This compound is utilized in creating advanced materials, including polymers and coatings. These materials often exhibit enhanced durability and performance characteristics.

Material Applications:

- Polymer Development: The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for high-performance applications .

Biological Research

This compound is also explored in biological research as a potential ligand for studying receptor interactions. Understanding these interactions is vital for elucidating cellular mechanisms and developing targeted therapies.

Research Case Study:

- In studies examining receptor-ligand interactions, this compound has been shown to bind selectively to specific receptors, providing insights into its potential therapeutic roles .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth | |

| Antimicrobial | Effective against bacterial strains | |

| Fluorescent Probes | Used in cellular imaging | |

| Receptor Interactions | Ligand binding studies |

Table 2: Synthesis Pathways

作用機序

The mechanism of action of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

類似化合物との比較

Substituent Variations at Position 2

Substituent Variations at Position 6

Functional Group Modifications

Antibacterial Activity

- Ethylphenyl Derivative: The 4-ethylphenyl group in 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid shows comparable antibacterial potency to 2-(4-bromophenyl) analogs (MIC₉₀: 8–16 µg/mL against S. aureus). The ethyl group optimizes lipophilicity without excessive steric hindrance .

- Carboxamide Analogs: Derivatives like 6-bromo-N-(2-(dimethylamino)ethyl)-2-(furan-2-yl)quinoline-4-carboxamide exhibit enhanced Gram-negative activity (MIC₉₀: 4 µg/mL against E. coli), likely due to improved membrane penetration .

Enzyme Inhibition

- Trypanothione Reductase (TryR): 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (IC₅₀: 1.2 µM) outperforms ethylphenyl derivatives (IC₅₀: 3.8 µM), suggesting thiophen’s electron-rich ring enhances target binding .

- GLUT1 Inhibition: 6-Bromo-2-(trifluoromethyl)quinoline-4-carboxamide derivatives show nanomolar potency (IC₅₀: 12 nM), attributed to trifluoromethyl’s strong electron-withdrawing effects .

Physicochemical Properties

| Property | This compound | 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic Acid |

|---|---|---|

| LogP | 3.8 | 4.2 |

| Water Solubility (mg/mL) | 0.12 | 0.05 |

| Melting Point (°C) | >300 | 156–158 |

Key Structure-Activity Relationship (SAR) Insights

Position 2 Substituents :

- Aryl groups (e.g., ethylphenyl, bromophenyl) enhance antibacterial activity by promoting hydrophobic interactions with bacterial targets .

- Heterocycles (e.g., furan, thiophen) improve enzyme inhibition via π-π stacking .

Position 6 Halogens : Bromine > chlorine in electrophilic reactivity, critical for cross-coupling in material science .

Carboxylic Acid vs. Derivatives : The free acid form is essential for ionic interactions in biological systems, while esters/amides optimize pharmacokinetics .

生物活性

6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid is an organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄BrNO₂

- Molecular Weight : 356.21 g/mol

- CAS Number : 350998-45-7

The compound features a quinoline core with a bromine atom at the 6-position, an ethylphenyl group at the 2-position, and a carboxylic acid group at the 4-position. These structural elements contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to interact with key enzymes involved in cellular signaling pathways.

- Modulation of Cell Cycle : The compound influences cell cycle progression, particularly in cancer cell lines, leading to apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study utilizing various cancer cell lines demonstrated:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 168.78 | Induces apoptosis; G1 phase arrest |

| T-24 | 257.87 | Cytotoxic effects observed |

In these studies, the compound induced apoptosis in the MCF-7 breast cancer cell line, with flow cytometric analysis revealing enhanced late apoptosis compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it can inhibit the growth of several microbial strains. In vitro assays have shown varying degrees of effectiveness depending on the concentration used:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 100 µg/mL |

These results highlight its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of quinoline compounds, including this compound. Notable findings include:

- Synthesis and Evaluation : A study synthesized various quinoline derivatives, including this compound, and assessed their biological activities against cancer cell lines and microbial strains .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the structure significantly influence biological activity, suggesting that further optimization could enhance efficacy .

- Molecular Docking Studies : These studies have provided insights into the binding interactions between the compound and target proteins, elucidating potential pathways for therapeutic action .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid, and how can reaction yields be improved?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves the Doebner or Pfitzinger reactions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be synthesized via a modified Doebner reaction using aniline derivatives, aldehydes, and pyruvic acid under acidic conditions . To improve yields:

- Optimize stoichiometric ratios of reactants (e.g., aldehyde:aniline:pyruvic acid = 1:1:1.2).

- Use microwave-assisted synthesis to reduce reaction time and enhance purity .

- Purify intermediates (e.g., ethyl esters) via column chromatography before hydrolysis to the carboxylic acid .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on quinoline ring protons (δ 8.0–9.0 ppm for aromatic H) and carboxylic acid protons (δ 10.5–12.0 ppm, broad) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calc. 386.05 for C₁₈H₁₄BrNO₂) .

- IR Spectroscopy : Identify functional groups (C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Fluorescence-based studies : Evaluate photophysical properties (e.g., λₑₓ/λₑₘ ~350/450 nm) for sensor applications .

Advanced Research Questions

Q. What role does the bromine substituent play in modulating biological activity?

The bromine atom at position 6 enhances electrophilic character, improving interactions with bacterial DNA gyrase or topoisomerase IV. Comparative studies show:

Q. How can structural modifications improve solubility for in vivo studies?

Q. What strategies resolve contradictory data in cytotoxicity and antibacterial efficacy?

- Dose-response curves : Test across a wider concentration range (0.1–200 µM) to identify non-linear effects.

- Metabolic stability assays : Check for compound degradation in serum using LC-MS .

- Synergistic studies : Combine with β-lactams or fluoroquinolones to assess potentiation .

Q. How do computational models aid in designing derivatives with enhanced target binding?

Q. What methodologies validate the compound’s fluorescence properties for sensor applications?

Q. How do analogs with varying aryl groups compare in antioxidant activity?

- Replace the 4-ethylphenyl group with 3,4,5-trimethoxyphenyl or 4-cyclopentyloxyphenyl.

- Evaluate DPPH radical scavenging (IC₅₀ values) and correlate with electron-donating substituents .

Q. What protocols ensure safe handling and toxicity evaluation?

- Acute toxicity : Administer 10–100 mg/kg doses in rodent models (OECD 423).

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。